2,6,10,14,18-PENTAMETHYLHENEICOSANE

Übersicht

Beschreibung

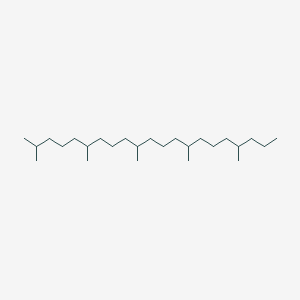

2,6,10,14,18-PENTAMETHYLHENEICOSANE is a long-chain hydrocarbon with the molecular formula C26H54. It is a waxy solid at room temperature and is characterized by the presence of five methyl groups attached to the carbon chain at positions 2, 6, 10, 14, and 18 . This compound is known for its hydrophobic nature, stability, and resistance to oxidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE can be synthesized through various chemical reactions, including rearrangement reactions and alkylation reactions under acidic or basic catalysis . In laboratory settings, it is often prepared by the alkylation of smaller hydrocarbons using methylating agents.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of long-chain hydrocarbons. This process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively resistant to oxidation and reduction under standard conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include halogens for halogenation reactions and strong acids or bases for catalyzing substitution reactions .

Major Products: The major products formed from reactions involving this compound are typically halogenated derivatives or other substituted hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2,6,10,14,18-PENTAMETHYLHENEICOSANE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6,10,14,18-PENTAMETHYLHENEICOSANE is primarily based on its hydrophobic nature. It interacts with other hydrophobic molecules and surfaces, forming stable, protective layers. This property is exploited in its use as a lubricant and protective agent .

Vergleich Mit ähnlichen Verbindungen

2,6,10,14,18-Pentamethyleicosane (C25H52): Similar in structure but with one less carbon atom.

2,6,10,14,18-Pentamethylhexacosane (C26H54): Similar in structure but with a different arrangement of methyl groups.

Uniqueness: 2,6,10,14,18-PENTAMETHYLHENEICOSANE is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. Its stability and resistance to oxidation make it particularly valuable in industrial applications .

Biologische Aktivität

2,6,10,14,18-Pentamethylheneicosane (CAS Number: 66519-77-5) is a long-chain alkane with the molecular formula C26H54 and a molecular weight of 366.707 g/mol. While research on its biological activity is limited, it is essential to explore its potential effects in various biological contexts. This article synthesizes available data on the biological activity of this compound, including its chemical properties, potential applications, and relevant case studies.

- Molecular Formula: C26H54

- Molecular Weight: 366.707 g/mol

- LogP: 9.668 (indicating high lipophilicity)

- Density and Boiling Point: Not available

Biological Activity Overview

The biological activity of long-chain alkanes like this compound can be inferred from studies on related compounds. Alkanes are generally known for their low reactivity; however, specific branched alkanes have shown potential biological effects.

Antimicrobial Properties

Research has indicated that certain long-chain alkanes possess antimicrobial properties. For instance:

- Eicosane (C20H42) has been reported to exhibit antifungal activity .

- Hexadecane and other similar compounds have shown antioxidant and anti-inflammatory activities .

Although direct studies on this compound are sparse, its structural similarity to these compounds suggests potential antimicrobial properties that warrant further investigation.

Antioxidant Activity

In the context of antioxidant activity:

- Long-chain hydrocarbons can interact with free radicals and may contribute to oxidative stress reduction.

- Compounds such as octadecane have been noted for their antioxidant properties .

Case Studies and Research Findings

-

Study on Alkanes in Food Additives:

A study evaluated the use of various alkanes as feed additives in livestock. The results indicated that certain alkanes could enhance growth performance and health parameters in sheep . While this study did not directly involve this compound, it highlights the potential benefits of similar compounds. -

GC-MS Analysis of Plant Extracts:

Gas chromatography-mass spectrometry (GC-MS) analyses have identified this compound as a component in various plant extracts. These extracts demonstrated significant biological activities such as antimicrobial and antioxidant effects . Such findings suggest that this compound may also contribute to these activities when present in natural products.

Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C26H54 | 366.707 g/mol | Potential antimicrobial/antioxidant |

| Eicosane | C20H42 | 282.485 g/mol | Antifungal |

| Octadecane | C18H38 | 254.487 g/mol | Antioxidant |

| Hexadecane | C16H34 | 226.425 g/mol | Antioxidant/anti-inflammatory |

Eigenschaften

IUPAC Name |

2,6,10,14,18-pentamethylhenicosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-8-13-23(4)16-10-17-25(6)20-12-21-26(7)19-11-18-24(5)15-9-14-22(2)3/h22-26H,8-21H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYOQEAJTHSPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423845 | |

| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66519-77-5 | |

| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.